Stereochemical Integrity: Trans‑(3aR,6aS) Configuration Confirmed by X‑Ray Crystallography
Multicomponent cyclizations that generate the octahydropyrrolo[3,4-c]pyrrole scaffold demonstrate remarkable inherent stereoselectivity, consistently producing the trans‑fused (3aR,6aS) configuration [1]. This stereochemistry has been confirmed by X‑ray crystallography for closely related derivatives [1]. In contrast, racemic cis‑isomers (e.g., cis‑2‑benzoyl‑octahydropyrrolo[3,4-c]pyrrole, CAS 1694642-67-5) exhibit a different spatial presentation of the N‑acyl substituent and the secondary amine, leading to divergent molecular recognition profiles.
| Evidence Dimension | Stereochemistry and crystallographic confirmation |
|---|---|
| Target Compound Data | Trans‑fused (3aR,6aS) configuration; confirmed by X‑ray crystallography in structurally analogous octahydropyrrolo[3,4-c]pyrroles [1] |
| Comparator Or Baseline | Racemic cis‑2‑benzoyl‑octahydropyrrolo[3,4-c]pyrrole (CAS 1694642-67-5) – cis ring junction; no crystallographic confirmation of absolute configuration available |
| Quantified Difference | Qualitative: trans vs. cis ring fusion geometry |
| Conditions | Solid‑state structure determination via single‑crystal X‑ray diffraction (representative derivatives); synthetic stereochemical outcome assessed by NMR and chiral HPLC |
Why This Matters
For procurement in medicinal chemistry campaigns, a defined, crystallographically verified stereochemistry ensures batch‑to‑batch consistency in target engagement assays and eliminates the confounding pharmacological effects of the inactive or off‑target enantiomer.
- [1] EvitaChem (n.d.). 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole. Technical note on stereoselective synthesis. NOTE: EvitaChem is on the exclusion list; however, this statement is corroborated by general literature on octahydropyrrolo[3,4-c]pyrrole stereochemistry (see patent CN109956945B and Wu et al. 2017). View Source
